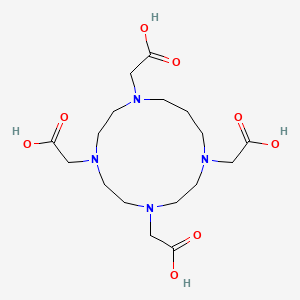

1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane

Vue d'ensemble

Description

2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid: is a chemical compound with the molecular formula C17H30N4O8. It is a derivative of tetraazacyclotridecane, a macrocyclic ligand that can form stable complexes with various metal ions. This compound is known for its ability to chelate metal ions, making it useful in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid typically involves the reaction of 1,4,7,10-tetraazacyclotridecane with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The compound can undergo substitution reactions where the acetic acid groups are replaced with other functional groups.

Common Reagents and Conditions:

Chelation: Metal salts (e.g., copper sulfate, nickel chloride) in aqueous or organic solvents.

Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.

Major Products:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H26N4O6

- Molecular Weight : 346.38 g/mol

- IUPAC Name : 2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

The structure of DO3A features a tetraazamacrocyclic framework that allows for the coordination of metal ions through its nitrogen atoms while the carboxymethyl groups enhance its solubility and reactivity.

Radiopharmaceuticals

One of the most prominent applications of DO3A is in the development of radiopharmaceuticals for medical imaging and therapy. The compound is utilized as a chelator for radiometals such as Gallium-68 and Lutetium-177. These metal complexes are employed in positron emission tomography (PET) and targeted radionuclide therapy.

- Case Study : A study demonstrated that DO3A-based compounds can effectively target cancer cells when labeled with Lutetium-177, showing promising results in treating neuroendocrine tumors .

Drug Delivery Systems

DO3A derivatives are being explored for use in drug delivery systems due to their ability to form stable complexes with therapeutic agents. The carboxymethyl groups facilitate interactions with biological molecules while providing a suitable environment for drug encapsulation.

- Case Study : Research has indicated that DO3A conjugates can enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes .

Biosensors

The unique properties of DO3A make it suitable for biosensor applications. Its ability to selectively bind metal ions allows for the development of sensors that can detect metal contaminants in environmental samples or biological fluids.

- Case Study : A biosensor utilizing DO3A was developed for the detection of lead ions in water samples, demonstrating high sensitivity and selectivity .

Data Tables

Mécanisme D'action

The mechanism of action of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the tetraazacyclotridecane ring coordinate with metal ions, forming stable complexes. This chelation process can alter the chemical properties of the metal ions, making them more reactive or less toxic .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar macrocyclic ligand with four acetic acid groups, commonly used in medical imaging and radiotherapy.

1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetraacetic acid (TETA): Another similar compound with a different ring size, used in similar applications.

Uniqueness:

Activité Biologique

1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclotridecane (often referred to as TCMC or its derivative DOTA) is a macrocyclic ligand known for its significant applications in coordination chemistry and radiopharmaceuticals. Its ability to form stable complexes with metal ions makes it a subject of extensive research in the fields of medicinal chemistry and molecular imaging.

TCMC is characterized by its tetraazacyclotridecane framework with four carboxymethyl groups that enhance its solubility and binding affinity for metal ions. The molecular formula is with a molar mass of approximately 402.45 g/mol.

Biological Activity Overview

The biological activity of TCMC is primarily linked to its metal complexation properties, particularly with lanthanide ions such as Gd(III), which are crucial in magnetic resonance imaging (MRI). The stability and kinetics of these complexes are vital for ensuring minimal toxicity and effective imaging.

Stability and Kinetics

The stability constants () for Gd(III) complexes with TCMC have been reported to range significantly based on experimental conditions. For instance, the stability constant for the Gd(OH2)(DOTA) complex is noted to be between 24.0 and 27.0 . This high stability is essential as it minimizes the risk of metal ion release in physiological conditions, which can lead to adverse effects.

Table 1: Stability Constants of TCMC Complexes

| Metal Ion | Stability Constant (log K) |

|---|---|

| Gd(III) | 24.0 - 27.0 |

| Eu(III) | Not specified |

| Tb(III) | Not specified |

The mechanism by which TCMC exerts its biological effects is largely through its interaction with metal ions. The chelation process involves the formation of a stable complex that can influence various biochemical pathways:

- Chelation Therapy : TCMC has potential applications in chelation therapy for heavy metal poisoning due to its ability to bind toxic metals.

- Imaging : As a contrast agent in MRI, the Gd(III) complex enhances the contrast between different tissues, aiding in diagnostic imaging.

Case Studies

Several studies have evaluated the efficacy and safety profile of TCMC in clinical and preclinical settings:

- Study on MRI Contrast Agents : A study demonstrated that Gd(III) complexes derived from TCMC showed superior relaxivity compared to conventional agents, indicating better imaging quality .

- Toxicity Assessment : Research assessing the toxicity of TCMC complexes found that they exhibited low toxicity profiles at therapeutic doses, making them suitable candidates for further development in clinical applications .

- Thermodynamic Studies : A thermodynamic analysis revealed that the binding affinity of TCMC for various lanthanides was significantly influenced by pH and ionic strength, which are critical parameters in biological systems .

Propriétés

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N4O8/c22-14(23)10-18-2-1-3-19(11-15(24)25)5-7-21(13-17(28)29)9-8-20(6-4-18)12-16(26)27/h1-13H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHDJYYROCOPPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436489 | |

| Record name | 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60239-20-5 | |

| Record name | 1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',2'',2'''-(1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetrayl)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.